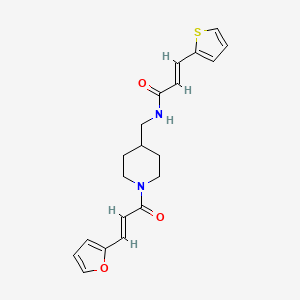
(E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that incorporates multiple bioactive functional groups, including a furan ring, a piperidine moiety, and a thiophene group. These structural features suggest potential for diverse biological activities, including antitumor, antibacterial, and enzyme inhibitory effects. This article reviews the biological activity of this compound based on recent research findings.
Structural Overview
The molecular structure of the compound can be represented as follows:
| Component | Structure |
|---|---|
| Furan Ring | Furan |
| Piperidine Moiety | Piperidine |
| Thiophene Group | Thiophene |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The furan and thiophene rings may enhance binding affinity due to their electron-rich nature, while the piperidine ring contributes to conformational flexibility, potentially influencing the compound's pharmacokinetics and pharmacodynamics.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing piperidine and furan rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study reported that related compounds demonstrated IC50 values ranging from 1 to 10 µM against various cancer cell lines, suggesting that this compound may have comparable efficacy .
Antibacterial Activity
The sulfonamide functionality often associated with compounds like this compound is known for its antibacterial properties. Studies have shown that similar compounds exhibit moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro assays revealed minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL for these strains, indicating potential therapeutic applications in treating bacterial infections .
Enzyme Inhibition
The compound's design suggests it could act as an enzyme inhibitor. For example, derivatives with piperidine structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an important target in treating neurodegenerative diseases. Compounds similar to this compound have shown IC50 values ranging from 0.5 to 5 µM against AChE, highlighting its potential in neurological applications .
Case Studies
- Anticancer Study : A series of furan-containing piperidine derivatives were synthesized and tested for anticancer activity. The results indicated that modifications at the thiophene position significantly enhanced cytotoxicity against breast cancer cells, with the most potent compound exhibiting an IC50 of 3 µM .
- Antibacterial Evaluation : A comparative study on sulfonamide derivatives demonstrated that those incorporating the thiophene moiety had enhanced antibacterial activity against Bacillus subtilis, with MIC values below 25 µg/mL .
Propriétés
IUPAC Name |
(E)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-19(7-6-18-4-2-14-26-18)21-15-16-9-11-22(12-10-16)20(24)8-5-17-3-1-13-25-17/h1-8,13-14,16H,9-12,15H2,(H,21,23)/b7-6+,8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKTXKQYFWJDOO-ZCOYIIAOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














